molecular formula C8H4IN3 B3030441 3-Iodo-1H-indazole-6-carbonitrile CAS No. 906000-39-3

3-Iodo-1H-indazole-6-carbonitrile

Cat. No.: B3030441
CAS No.: 906000-39-3
M. Wt: 269.04
InChI Key: FRYOUXROKRKPQP-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-6-carbonitrile is a chemical compound with the molecular formula C8H4IN3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains an iodine atom at the third position and a nitrile group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-6-carbonitrile typically involves the iodination of 1H-indazole-6-carbonitrile. One common method is the copper-catalyzed coupling reaction, where 1H-indazole-6-carbonitrile is reacted with an iodine source in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 100°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

    Reduction Reactions: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitrile group.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl or alkyne-substituted indazole derivatives.

    Reduction Reactions: Amino-indazole derivatives.

Scientific Research Applications

3-Iodo-1H-indazole-6-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-1H-indazole-6-carbonitrile
  • 3-Chloro-1H-indazole-6-carbonitrile
  • 3-Fluoro-1H-indazole-6-carbonitrile

Comparison: 3-Iodo-1H-indazole-6-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior. This makes it distinct from its bromo, chloro, and fluoro counterparts .

Properties

IUPAC Name

3-iodo-2H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOUXROKRKPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694599
Record name 3-Iodo-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906000-39-3
Record name 3-Iodo-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-indazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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